1,3-Dipentyl-5-heptylbenzene
Description
1,3-Dipentyl-5-heptylbenzene is a substituted benzene derivative featuring three alkyl chains: two pentyl groups at the 1- and 3-positions and a heptyl group at the 5-position. Its molecular structure (C₁₈H₃₈) suggests applications in surfactant synthesis, lubricant additives, or intermediates in organic reactions due to its hydrophobic alkyl substituents.
Properties
Molecular Formula |
C₂₃H₄₀ |
|---|---|
Molecular Weight |
316.56 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Alkylbenzenes
The following compounds share structural similarities with 1,3-Dipentyl-5-heptylbenzene, differing primarily in alkyl chain length, branching, or substituent positions. Key comparisons are outlined below:
Substituent Position and Chain Length
| Compound Name | CAS Number | Molecular Formula | Alkyl Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Not provided | C₁₈H₃₈ | Pentyl (1,3), Heptyl (5) | 242.5 (estimated) |
| 3-Phenyldodecane | 4621-36-7 | C₁₈H₃₀ | Ethyloctyl (branched chain) | 246.4 |
| 3-Phenyltetradecane | 2400-00-2 | C₂₀H₃₄ | Ethyldecyl (branched chain) | 274.5 |
| 3-Phenyltridecane | 4534-58-1 | C₁₉H₃₂ | Ethyldodecyl (branched chain) | 260.5 |
Key Observations :
- Chain Length and Branching : Longer or branched alkyl chains (e.g., ethyldecyl in 3-Phenyltetradecane) increase molecular weight and lipophilicity compared to linear chains in this compound. This enhances hydrophobicity, impacting solubility in polar solvents .
- This aligns with studies showing lower reactivity in meta-dihydroxybenzenes due to electronic and steric effects .
Physicochemical Properties
While explicit data for this compound is unavailable, trends from analogous compounds suggest:
- Boiling Point : Increases with molecular weight and chain length (e.g., 3-Phenyltetradecane > 3-Phenyldodecane).
- Solubility : Decreases with longer alkyl chains; likely <1 mg/mL in water (estimated via LogP calculations).
- Stability : Linear alkyl chains may improve thermal stability compared to branched analogs due to reduced steric strain.
Reactivity and Functionalization
Electron-donating alkyl groups activate the benzene ring toward electrophilic substitution. However, meta-substitution patterns (as in this compound) may direct incoming electrophiles to less hindered positions, contrasting with para-substituted derivatives where regioselectivity is more predictable. Studies on dihydroxybenzenes demonstrate that substituent positioning significantly impacts reaction pathways and yields .
Research Findings and Implications
- Synthetic Challenges : The synthesis of multi-alkylated benzenes requires precise control over reaction conditions to avoid isomerization or over-alkylation. For example, steric hindrance in meta-substituted compounds can slow reaction kinetics, as seen in the reduced reactivity of 1,3-dihydroxybenzene derivatives .
- Applications: Longer alkyl chains (e.g., heptyl in this compound) enhance suitability for nonpolar applications, such as lipid bilayer studies or polymer plasticizers, whereas shorter chains favor solubility in organic solvents.
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